molecular formula C23H16BrNO2 B5001440 3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B5001440
M. Wt: 418.3 g/mol
InChI Key: AQSINEGQWJAWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a chemical compound that belongs to the class of azabicyclo compounds. It is commonly referred to as BPH-1358 and has been studied extensively for its potential use in various scientific research applications.

Mechanism of Action

BPH-1358 acts as a sigma-2 receptor ligand, which can induce apoptosis in cancer cells. The sigma-2 receptor is overexpressed in various cancer cells, and BPH-1358 may be able to selectively target these cells, leading to their apoptosis. Additionally, BPH-1358 may also have an effect on calcium signaling in cells, which can further contribute to its apoptotic effects.
Biochemical and Physiological Effects:
BPH-1358 has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, BPH-1358 may also have an effect on calcium signaling in cells, which can further contribute to its apoptotic effects. However, further research is needed to fully understand the biochemical and physiological effects of BPH-1358.

Advantages and Limitations for Lab Experiments

One advantage of using BPH-1358 in lab experiments is its high affinity for the sigma-2 receptor, which can allow for selective targeting of cancer cells. Additionally, BPH-1358 is relatively easy to synthesize, making it a cost-effective option for research. However, one limitation of using BPH-1358 is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on BPH-1358. One potential direction is to further explore its use as a therapeutic agent for various types of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPH-1358, as well as its potential limitations. Finally, research could also focus on developing more selective ligands for the sigma-2 receptor, which may improve the efficacy and safety of these types of compounds.
In conclusion, BPH-1358 is a chemical compound that has been studied for its potential use in various scientific research applications. Its high affinity for the sigma-2 receptor and potential as a therapeutic agent for cancer make it an interesting compound for further research. However, further studies are needed to fully understand its biochemical and physiological effects, as well as its potential limitations.

Synthesis Methods

The synthesis of BPH-1358 can be achieved through a multistep process that involves the reaction of 4-bromobenzaldehyde and cyclopentanone in the presence of sodium ethoxide to form 3-(4-bromophenyl)-3-cyclopenten-1-one. This intermediate is then reacted with diphenylacetylene in the presence of palladium acetate and triphenylphosphine to form the final product, BPH-1358.

Scientific Research Applications

BPH-1358 has been studied for its potential use in various scientific research applications, including its ability to act as a ligand for the sigma-2 receptor. This receptor is involved in various cellular processes, including cell growth and apoptosis. BPH-1358 has been shown to have a high affinity for the sigma-2 receptor and may have potential as a therapeutic agent for various diseases, including cancer.

properties

IUPAC Name

3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO2/c24-17-11-13-18(14-12-17)25-21(26)19-20(22(25)27)23(19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSINEGQWJAWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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